2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one
Description
2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one is a monocyclic pyrimidinone derivative characterized by a 3-methylbutylsulfanyl substituent at position 2 of the pyrimidinone core.
Properties
CAS No. |
62459-03-4 |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-(3-methylbutylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-7(2)4-6-13-9-10-5-3-8(12)11-9/h3,5,7H,4,6H2,1-2H3,(H,10,11,12) |
InChI Key |
OSCYRJGKAGNLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopentylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidin-4(1H)-one with isopentylthiol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidin-4(1H)-one, followed by the addition of isopentylthiol. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(Isopentylthio)pyrimidin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-), depending on reaction conditions.
-
Key Observations :
Substitution Reactions
The sulfanyl group participates in nucleophilic substitutions, particularly with amines or thiols.
-
Mechanistic Insight :
Cyclization Reactions
The compound serves as a precursor in heterocyclic syntheses.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCHO + RNH₂ | Ethanol, reflux, 2–3 min | Thieno[2,3-d]pyrimidine derivatives | 40–50% | |
| α-Thiocyanatoketone | KOH, EtOH, 25°C | Dihydrothiophene-pyrimidine hybrids | 35–45% |
-
Example : Reaction with formaldehyde and primary amines under Mannich conditions forms thieno[2,3-d]pyrimidines, which are pharmacologically relevant scaffolds .
Functionalization of the Pyrimidinone Core
The pyrimidin-4(3H)-one ring undergoes alkylation or acylation at the N3 position.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C to 25°C | 3-Methylpyrimidin-4(3H)-one derivative | 80% | |
| Acetyl chloride | Pyridine, 25°C, 4 h | 3-Acetylpyrimidin-4(3H)-one derivative | 75% |
-
Notes :
Comparative Reactivity Data
A comparative analysis of reaction efficiencies:
| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependence |
|---|---|---|---|
| Oxidation (→ sulfoxide) | Fast | Low | H⁺ (acidic medium) |
| Substitution (SₙAr) | Moderate | Moderate | Base (e.g., K₂CO₃) |
| Cyclization | Slow | High | None |
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
-
pH Sensitivity : Stable in neutral to mildly acidic conditions but hydrolyzes in strong bases (pH > 10) .
Computational Insights
DFT studies reveal:
-
The sulfanyl group’s electron-withdrawing effect increases electrophilicity at the C2 position, favoring nucleophilic attacks .
-
Steric effects from the 3-methylbutyl chain reduce accessibility to the sulfur atom, slowing substitution kinetics .
Industrial-Scale Considerations
Scientific Research Applications
2-(Isopentylthio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Isopentylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidinone Derivatives
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-methylbutylsulfanyl group in the target compound confers higher lipophilicity (predicted logP ~2.5) compared to benzylsulfanyl (logP ~2.8) . However, trifluoromethyl-substituted analogs exhibit even higher logP values due to the hydrophobic CF₃ group .
- Solubility : Aryl-sulfanyl derivatives (e.g., 4-fluorophenyl in ) may show reduced aqueous solubility compared to alkylsulfanyl groups, impacting bioavailability .
Research Findings and Implications
- Structural Flexibility: The pyrimidinone core tolerates diverse substituents, enabling optimization for specific targets. For example, PDE5 inhibitors benefit from aryl-sulfonyl groups , while cytotoxic agents favor planar bicyclic systems .
- Unmet Needs: Data on the target compound’s biological activity are lacking.
Biological Activity
2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique sulfanyl group, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The chemical structure of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one can be represented as follows:
This structure features a pyrimidine ring substituted with a sulfanyl group and a branched alkyl chain, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one. Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including prostate (PC-3) and lung (A-549) cancer cells. For instance, related compounds have demonstrated IC50 values as low as 1.54 μM against PC-3 cells, suggesting strong anticancer efficacy .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. Pyrimidine derivatives have been shown to influence the expression of inflammatory mediators and cytokines.
- Mechanism of Action : The regulation of liver X receptors (LXR) is a notable pathway through which these compounds exert their anti-inflammatory effects. By activating LXR, these derivatives can improve lipid metabolism and reduce inflammatory responses associated with chronic diseases .
Case Studies
- In Vivo Models : Animal studies have demonstrated the efficacy of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one in reducing inflammation in models of arthritis. The treatment resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores .
- Combination Therapies : There is ongoing research into the use of this compound in combination with other therapeutic agents to enhance its anticancer effects. Preliminary results suggest that it may sensitize cancer cells to existing chemotherapeutics, thereby improving treatment outcomes .
Structure-Activity Relationship (SAR)
The biological activity of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one is heavily influenced by its chemical structure. Modifications to the pyrimidine ring or the sulfanyl group can lead to variations in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Increasing alkyl chain length | Enhanced lipophilicity, potentially increasing cellular uptake |
| Altering substituents on the pyrimidine ring | Changes in receptor binding affinity and specificity |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one, and how do substituent effects influence reaction efficiency?
The synthesis of pyrimidinone derivatives typically involves nucleophilic substitution or condensation reactions. For example, 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was synthesized via sequential nitration and alkylation of a pyrimidinone core . For 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one, a thiol-etherification strategy may be employed, where a mercaptopyrimidinone intermediate reacts with 3-methylbutyl bromide under basic conditions (e.g., NaH in DMF). Substituents like electron-withdrawing groups (e.g., nitro or chloro) on the pyrimidinone ring can enhance electrophilicity at the sulfur-binding site, improving reaction yields .
Q. How can structural ambiguities in 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one be resolved using spectroscopic and crystallographic methods?
- NMR Analysis : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to confirm the thioether linkage and alkyl chain regiochemistry. For instance, H NMR of related compounds (e.g., thieno[2,3-d]pyrimidinones) shows characteristic singlet peaks for the pyrimidinone NH and splitting patterns for alkyl chains .
- X-ray Crystallography : Use SHELX software for refinement . A single-crystal structure can resolve tautomerism (e.g., 3H vs. 1H forms) and confirm the orientation of the 3-methylbutyl group .
Q. What spectroscopic criteria distinguish tautomeric forms of pyrimidin-4(3H)-one derivatives?
Tautomeric equilibria (e.g., 3H-keto vs. 1H-enol forms) are identified via:
- IR Spectroscopy : Strong carbonyl stretches (~1680–1720 cm) indicate the keto form.
- C NMR : A carbonyl carbon signal at ~160–170 ppm confirms the keto tautomer, while enolic forms show shifted signals .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of Pd-catalyzed cross-coupling in functionalizing pyrimidinone derivatives?
Pd-catalyzed C–C/C–N coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) introduces aryl/alkynyl groups to the pyrimidinone core. For example, 6-[(4-methylphenyl)ethynyl]-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one was synthesized via Pd-catalyzed alkyne coupling, with reaction efficiency dependent on ligand choice (e.g., XPhos) and base (e.g., CsCO) . Mechanistic insights (e.g., oxidative addition/transmetallation steps) can be probed using kinetic studies or DFT calculations.
Q. What computational strategies predict the reactivity and binding interactions of 2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one in biological systems?
- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., kinase or oxidoreductase active sites).
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes to prioritize derivatives for synthesis .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity data .
Q. How are antioxidant and anticancer activities of pyrimidinone derivatives evaluated experimentally?
- Antioxidant Assays : Measure DPPH radical scavenging or FRAP activity. For example, thieno[2,3-d]pyrimidinones showed IC values comparable to ascorbic acid in DPPH assays .
- Anticancer Screens : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Derivatives with electron-deficient substituents (e.g., nitro or chloro) often exhibit enhanced cytotoxicity via apoptosis induction .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results?
- Case Example : If NMR suggests a tautomeric mixture but X-ray data shows a single form, perform variable-temperature NMR to detect dynamic equilibria.
- Validation : Cross-reference with IR/Raman spectroscopy and computational models (e.g., Boltzmann distribution calculations) .
Methodological Tables
Table 1. Key Synthetic Parameters for Pyrimidinone Derivatives
Table 2. Bioactivity Data for Related Compounds
| Compound | Assay Type | IC/EC | Mechanism | Reference |
|---|---|---|---|---|
| 5,6-Dimethylthieno[2,3-d]pyrimidinone | DPPH Radical Scavenging | 12.5 μM | Free radical quenching | |
| 6-Ethynylpyrimidinone | MTT (MCF-7) | 8.7 μM | Caspase-3 activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
